molecular formula C11H13FO2 B2960984 3-(4-Fluorophenyl)oxan-3-ol CAS No. 1338990-25-2

3-(4-Fluorophenyl)oxan-3-ol

Cat. No.: B2960984
CAS No.: 1338990-25-2
M. Wt: 196.221
InChI Key: MYUNKUWZTQLLOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorophenyl)oxan-3-ol is an organic compound characterized by the presence of a fluorophenyl group attached to an oxan-3-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)oxan-3-ol typically involves the reaction of 4-fluorophenylmagnesium bromide with an appropriate oxirane derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of by-products.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)oxan-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxan-3-ol moiety to an alcohol or other reduced forms.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-(4-Fluorophenyl)oxan-3-ol has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 3-(4-Fluorophenyl)oxan-3-ol exerts its effects involves interactions with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxan-3-ol moiety can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Phenyl-oxan-3-ol: Lacks the fluorine atom, resulting in different chemical properties.

    3-(4-Chlorophenyl)oxan-3-ol: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and biological activity.

    3-(4-Bromophenyl)oxan-3-ol:

Uniqueness

3-(4-Fluorophenyl)oxan-3-ol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(4-fluorophenyl)oxan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c12-10-4-2-9(3-5-10)11(13)6-1-7-14-8-11/h2-5,13H,1,6-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUNKUWZTQLLOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)(C2=CC=C(C=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.